molecular formula C9H9BrClIO B14765603 1-Bromo-3-chloro-2-iodo-4-propoxybenzene

1-Bromo-3-chloro-2-iodo-4-propoxybenzene

Cat. No.: B14765603
M. Wt: 375.43 g/mol
InChI Key: STOSMNSADIQZOD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodo-4-propoxybenzene is an organic compound with the molecular formula C9H9BrClIO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, along with a propoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a suitable benzene derivative, followed by chlorination and iodination under controlled conditions. The propoxy group is introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, where each halogenation step is carefully controlled to achieve the correct substitution pattern. The use of automated reactors and precise temperature control is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted benzene derivative .

Scientific Research Applications

1-Bromo-3-chloro-2-iodo-4-propoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets. The halogen atoms and the propoxy group influence its reactivity and binding affinity to various substrates. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of multiple halogens can also enhance its ability to participate in coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-2-iodo-4-propoxybenzene is unique due to the presence of three different halogens and a propoxy group on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H9BrClIO

Molecular Weight

375.43 g/mol

IUPAC Name

1-bromo-3-chloro-2-iodo-4-propoxybenzene

InChI

InChI=1S/C9H9BrClIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3

InChI Key

STOSMNSADIQZOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)I)Cl

Origin of Product

United States

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